Home > Products > Screening Compounds P92638 > PROTAC SMARCA2 degrader-2
PROTAC SMARCA2 degrader-2 -

PROTAC SMARCA2 degrader-2

Catalog Number: EVT-12517619
CAS Number:
Molecular Formula: C49H62N10O6S
Molecular Weight: 919.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The PROTAC SMARCA2 degrader-2 is classified as a heterobifunctional molecule that recruits an E3 ubiquitin ligase to target proteins for proteasomal degradation. It utilizes a specific ligand that binds to SMARCA2 and another that recruits the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein. This compound has been synthesized and characterized through various studies focusing on structure-based design and optimization for enhanced bioavailability and efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC SMARCA2 degrader-2 involves several key steps:

  1. Design: Initial designs were based on known bromodomain binding ligands, such as those derived from phenol derivatives. The compound was optimized for solubility and cell permeability by incorporating rigid linkers like piperidinyl-piperazine .
  2. Synthesis Steps: The synthesis typically includes:
    • Oxidation: Converting alcohol intermediates to aldehydes.
    • Reductive Amination: Forming amines from aldehydes using amine sources.
    • Final Modifications: Late-stage functionalization to enhance binding affinity and pharmacokinetic properties .
  3. Characterization: The final products are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC SMARCA2 degrader-2 features:

  • A central core that facilitates binding to SMARCA2.
  • A linker that connects the E3 ligase recruiter to the target-binding moiety.
  • Specific functional groups designed for optimal interaction with both the target protein and the E3 ligase.

Data from crystallography studies reveal critical interactions between the compound and the bromodomain of SMARCA2, supporting its design as an effective degrader .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing PROTAC SMARCA2 degrader-2 include:

  • Formation of Ternary Complexes: The compound forms a ternary complex with SMARCA2 and the E3 ligase, which is crucial for its mechanism of action.
  • Ubiquitination Reaction: Upon binding, the E3 ligase facilitates ubiquitination of SMARCA2, marking it for degradation by the proteasome .

These reactions are essential for achieving efficient degradation of the target protein.

Mechanism of Action

Process and Data

The mechanism of action for PROTAC SMARCA2 degrader-2 involves:

  1. Binding Events: The compound binds simultaneously to both SMARCA2 and an E3 ubiquitin ligase (such as cereblon), forming a stable ternary complex.
    SMARCA2+E3 Ligase+PROTACTernary Complex\text{SMARCA2}+\text{E3 Ligase}+\text{PROTAC}\rightarrow \text{Ternary Complex}
  2. Ubiquitination: The E3 ligase then catalyzes the transfer of ubiquitin molecules onto SMARCA2, leading to its recognition by the proteasome.
  3. Degradation: The ubiquitinated protein is subsequently degraded by the proteasome, effectively reducing its cellular levels .

This process allows for selective degradation rather than inhibition, offering a novel therapeutic approach.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC SMARCA2 degrader-2 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced aqueous solubility due to structural modifications aimed at optimizing pharmacokinetics.
  • Stability: Stability under physiological conditions is crucial for its effectiveness in vivo.
  • Permeability: Demonstrated ability to permeate cell membranes effectively, which is essential for its cellular action .

These properties are evaluated through various assays, including parallel artificial membrane permeability assays.

Applications

Scientific Uses

The primary applications of PROTAC SMARCA2 degrader-2 include:

  • Cancer Therapy: Targeting SMARCA2 in cancer cells where it contributes to tumorigenesis, offering a potential treatment strategy for cancers with aberrant SWI/SNF complex activity.
  • Research Tool: Serving as a valuable tool in studies aimed at understanding protein function through targeted degradation, thereby aiding in elucidating pathways involved in cancer progression .

This compound exemplifies the potential of targeted protein degradation as a therapeutic strategy in oncology, providing insights into new treatment modalities.

Properties

Product Name

PROTAC SMARCA2 degrader-2

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,4'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C49H62N10O6S

Molecular Weight

919.1 g/mol

InChI

InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-27-36(60)23-40(59)47(62)52-31(3)34-9-11-35(12-10-34)45-32(4)51-29-66-45)42-25-43(56-65-42)64-22-21-57-17-13-33(14-18-57)26-58-19-15-49(16-20-58)28-50-46-39(53-49)24-38(54-55-46)37-7-5-6-8-41(37)61/h5-12,24-25,29-31,33,36,40,44,53,60-61H,13-23,26-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+/m0/s1

InChI Key

BMFRLBNGYKVCHH-UOKCIILFSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.